

An In-depth Technical Guide to the Physical Properties of Hexacosyl Tetracosanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of **Hexacosyl tetracosanoate**. Given the limited availability of direct experimental data for this specific long-chain wax ester, this document leverages data from homologous series and established analytical techniques to present a thorough profile.

Introduction to Hexacosyl Tetracosanoate

Hexacosyl tetracosanoate is a wax ester with the chemical formula C₅₀H₁₀₀O₂. It is comprised of a tetracosanoic acid moiety esterified with a hexacosanol moiety. As a very long-chain saturated wax ester, its physical properties are predominantly dictated by the length of its hydrocarbon chains, leading to a waxy, non-polar substance with a high melting point and low solubility in polar solvents. Such compounds are of interest in various fields, including materials science, cosmetics, and as components of natural waxes in the biosphere.

Core Physical and Chemical Properties

Direct experimental values for many of the physical properties of **Hexacosyl tetracosanoate** are not readily available in the scientific literature. The data presented below is a combination of computed values from reputable chemical databases and estimations based on the trends observed in homologous series of long-chain wax esters.



Property	Value	Source
Molecular Formula	C50H100O2	INVALID-LINK[1]
Molecular Weight	733.3 g/mol	INVALID-LINK[1]
IUPAC Name	hexacosyl tetracosanoate	INVALID-LINK[1]
CAS Number	121878-03-3	INVALID-LINK[1]
Appearance	White to off-white waxy solid (Expected)	General knowledge of long- chain esters
Melting Point	~75-85 °C (Estimated)	Extrapolated from data on C26-C48 wax esters[2][3]
Boiling Point	> 600 °C (Decomposes, Estimated)	General knowledge of long- chain esters
Density	~0.85-0.95 g/cm³ at 20°C (Estimated)	General knowledge of waxes
Solubility	Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform)	General properties of wax esters[4]
XLogP3	24.9	INVALID-LINK[1]

Physicochemical Behavior and Trends

The physical properties of straight-chain saturated wax esters are highly dependent on their total chain length. Research on synthetic wax esters with carbon numbers ranging from 26 to 48 demonstrates a clear and positive correlation between chain length and melting temperature.[2][3] Saturated wax esters in this range have melting points from 38°C to 73°C.[2] [3] Extrapolating from this data, **Hexacosyl tetracosanoate** (C50) is expected to have a melting point in the range of 75-85°C. At physiological temperatures, it would exist as a solid, which is a key characteristic for its function in providing waterproofing in biological systems, such as in the cuticle of terrestrial arthropods.[2][3]

The boiling point of such a high molecular weight, non-volatile compound is difficult to measure experimentally as it is likely to thermally decompose before boiling at atmospheric pressure. Its



density is expected to be less than that of water, which is typical for waxy, lipid-like molecules.

As a non-polar molecule, **Hexacosyl tetracosanoate** is hydrophobic and will not dissolve in water. It is, however, expected to be soluble in hot nonpolar organic solvents such as hexane, ethers, and chlorinated hydrocarbons.

Experimental Protocols for Physical Property Determination

Standardized methods are available for the characterization of the physical properties of waxes and long-chain esters. The following are detailed protocols for key experimental determinations.

4.1. Determination of Melting Temperature by Fourier-Transform Infrared (FTIR) Spectroscopy

This method is highly sensitive for determining the melting temperature (Tm) of waxy solids.

- Sample Preparation: Approximately 50 μg of the wax ester is dissolved in a volatile, nonpolar solvent like hexane.
- Deposition: The solution is deposited as a thin film onto a calcium fluoride (CaF₂) window.
- Instrumentation: The CaF₂ window is placed in a temperature-controlled cell holder within an FTIR spectrometer.
- Measurement: The temperature of the sample is increased in small increments (e.g., ~1°C).
 At each temperature increment, an infrared spectrum is collected.
- Data Analysis: The melting transition is identified by a significant change in the infrared spectrum, particularly in the C-H stretching vibration bands, which shift to higher wavenumbers as the hydrocarbon chains transition from a solid, ordered state to a liquid, disordered state. The T_m is taken as the midpoint of this transition.[2]
- 4.2. Standard Test Method for Melting Point of Waxes (ASTM D87)

This is a standard method for determining the melting point of paraffin wax and other similar waxes.



- Apparatus: A calibrated thermometer, a sample test tube, a water bath, and a heating source.
- Procedure: A molten sample of the wax is cooled in a test tube until a solid film forms on the thermometer bulb and the mercury level remains stationary for a set period.
- Measurement: The temperature at which this occurs is recorded as the melting point.

4.3. Determination of Density

The density of the solid wax can be determined using the water displacement method.

- Procedure: A known mass of the solid wax is submerged in a graduated cylinder containing a known volume of water.
- Measurement: The volume of the displaced water is measured.
- Calculation: The density is calculated by dividing the mass of the wax by the volume of the displaced water.
- 4.4. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Identification

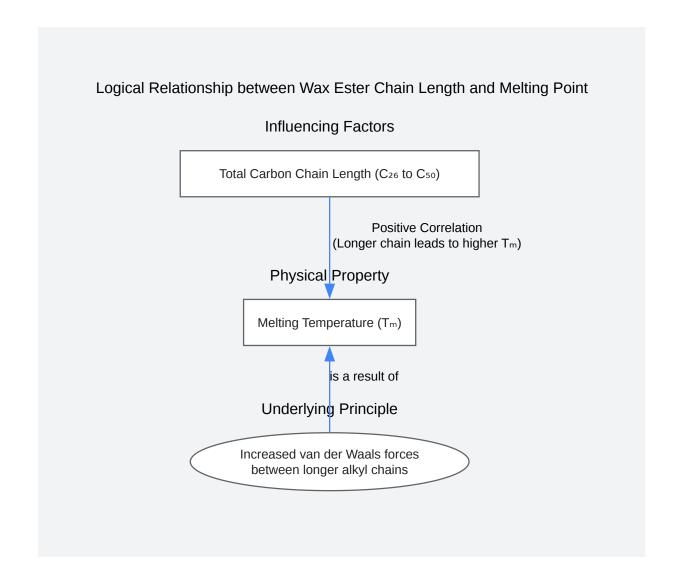
GC-MS is used to confirm the purity of the synthesized or isolated wax ester and to identify its constituent fatty acid and fatty alcohol.

- Sample Preparation: The wax ester is dissolved in an appropriate organic solvent.
- Injection: A small volume of the solution is injected into the gas chromatograph.
- Separation: The compound travels through a heated capillary column, and its retention time is recorded.
- Detection and Identification: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the structure of the wax ester.[2]

Visualizations



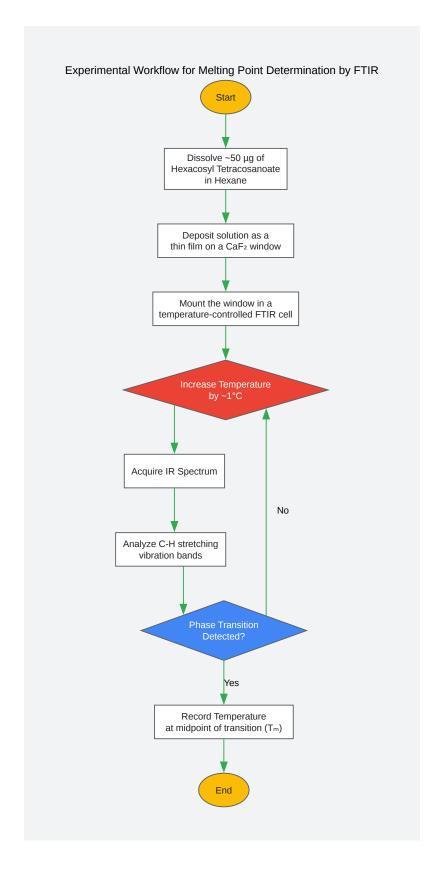
The following diagrams illustrate key relationships and workflows pertinent to the study of **Hexacosyl tetracosanoate**.



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Caption: Relationship between wax ester chain length and melting point.





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Caption: Workflow for FTIR-based melting point determination.



Conclusion

While direct, experimentally determined physical property data for **Hexacosyl tetracosanoate** is sparse, a robust understanding can be built upon the well-documented behavior of similar long-chain wax esters. The provided data and protocols offer a solid foundation for researchers and professionals working with this and related compounds. The key takeaways are its solid nature at physiological temperatures, its non-polar and hydrophobic character, and the predictable relationship between its long chain length and high melting point. For precise applications, it is recommended that the estimated values be confirmed through direct experimental measurement using the standard protocols outlined in this guide.

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